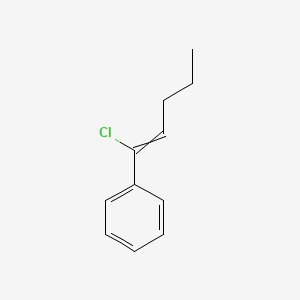
(1-Chloropent-1-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Chloropent-1-en-1-yl)benzene is an organic compound with the molecular formula C11H13Cl It consists of a benzene ring substituted with a chloropentene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloropent-1-en-1-yl)benzene can be achieved through various methods. One common approach involves the reaction of benzene with 1-chloropent-1-yne under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The use of anhydrous solvents and controlled temperatures is crucial to ensure high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial production often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions
(1-Chloropent-1-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the double bond can yield saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions produce corresponding alcohols, ketones, or alkanes .
Aplicaciones Científicas De Investigación
(1-Chloropent-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (1-Chloropent-1-en-1-yl)benzene exerts its effects involves interactions with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution by electrophiles. The presence of the chloropentene group influences the reactivity and selectivity of these reactions .
Comparación Con Compuestos Similares
Similar Compounds
(1-Chloropent-1-en-2-yl)benzene: Similar structure but with a different position of the double bond.
(5-Chloro-1-pentyn-1-yl)benzene: Contains a triple bond instead of a double bond.
Chlorobenzene: A simpler compound with only a chlorine substituent on the benzene ring.
Uniqueness
(1-Chloropent-1-en-1-yl)benzene is unique due to the presence of both a chlorinated and an unsaturated aliphatic chain attached to the benzene ring.
Propiedades
Número CAS |
90137-67-0 |
|---|---|
Fórmula molecular |
C11H13Cl |
Peso molecular |
180.67 g/mol |
Nombre IUPAC |
1-chloropent-1-enylbenzene |
InChI |
InChI=1S/C11H13Cl/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-9H,2-3H2,1H3 |
Clave InChI |
BKPXKTZTSQENTJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC=C(C1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















